Camphorquinone
Overview
Description
Synthesis Analysis
Camphorquinone can be efficiently synthesized from readily available camphoric acid. The process involves key steps such as acyloin condensation, utilizing Me3SiCl as a scavenger of alkoxides, followed by the oxidation of the bis(trimethylsilyl) derivative with bromine in CCl4, presenting a novel and efficient alternative synthesis method (Tan et al., 2003).
Molecular Structure Analysis
The chemical structure of camphorquinone derivatives, such as carboxylated-camphorquinone, has been thoroughly analyzed using techniques like 1H-NMR, 1H–13C-COSY-NMR, FT-IR, mass spectroscopy, and UV–visible spectrophotometry. These methodologies confirm the molecular integrity and assist in understanding the structural modifications enhancing its photoreactivity and solubility (Kamoun et al., 2016).
Chemical Reactions and Properties
Camphorquinone participates in various chemical reactions, including the reversible modification of arginine residues, a property exploited in specific analytical and preparative applications. Its derivatives, such as camphorquinone-10-sulfonic acid and camphorquinone-10-sulfonylnorleucine, demonstrate utility in modifying guanidino groups of arginine residues, showcasing its versatile chemical reactivity (Pande et al., 1980).
Physical Properties Analysis
The photopolymerization performance and radical production induced by camphorquinone under visible light irradiation highlight its physical properties, particularly its use in dental materials. Its ability to initiate polymerization without increasing reactive oxygen species (ROS) levels or cytotoxicity underlines its beneficial characteristics for clinical applications (Atsumi et al., 2004).
Chemical Properties Analysis
Camphorquinone's chemical properties, such as its role in odontogenic differentiation and its interaction with dental pulp cells, are crucial. It has been observed to inhibit odontogenic differentiation and trigger the release of inflammatory cytokines, thereby affecting dental pulp stem cells' viability and differentiation capacity. These findings are essential for understanding its implications on dental health and materials science (Kim et al., 2013).
Scientific Research Applications
Biomedical Applications :
- CQ is a widely used visible-light photoinitiator in biomedical applications. Its derivative, carboxylated-camphorquinone (CQCOOH), exhibits higher photoreactivity compared to CQ, and is used in the preparation of hydrogels with better mechanical properties and biocompatibility (Kamoun et al., 2016).
Dental Materials :
- CQ is a common photo-initiator in dental materials, but its cytotoxicity against human pulp fibroblasts (HPF) and the effects of co-initiators like 2-dimethylaminoethyl methacrylate (DMA) under visible light (VL) irradiation are noteworthy. CQ with VL irradiation increases radical production, while its cytotoxicity to HPF cells is less than other photo-initiators like 9-fluorenone (9F) despite higher radical production (Atsumi et al., 2004).
- CQ is used in resin composites and dentin bonding agents (DBA). It affects cytotoxicity, cell cycle, and apoptosis-related gene and protein expression in human dental pulp cells. Its toxicity is associated with ROS formation (Jeng et al., 2015).
- CQ's effects on pulp cells include cytotoxicity, cell cycle arrest, apoptosis, and prostaglandin E2 production. These effects are linked to ROS and 8-isoprostane production, ATM/Chk2/p53 signaling, and COX-2 and p21 expression (Chang et al., 2015).
Genotoxicity and Cytotoxicity :
- CQ, especially when combined with a reducing agent like N,N-dimethyl-p-toluidine (DMT) and VL irradiation, shows genotoxic and cytotoxic effects. Antioxidants like N-acetyl-L-cysteine (NAC), ascorbic acid, and alpha-tocopherol can mitigate these effects (Li et al., 2007).
- CQ increases free radical production and promotes nuclear translocation of NRF2 in oral keratinocytes, activating defense mechanisms against oxidative stress (Volk et al., 2016).
Therapeutic Effects :
- CQ exhibits antisenescence and cardioprotective properties, potentially reducing oxidative-stress-induced senescence via AMPK/SIRT1 and autophagy mechanisms (Maharajan & Cho, 2021).
Photo-initiating Systems :
- CQ, when covalently bonded to aromatic amines, enhances the rate of electron and proton transfer, improving the performance of photoinitiating systems used in dental applications (Ullrich et al., 2004).
Lipid Metabolism :
- CQ affects cell lipid metabolism at sub-toxic concentrations, altering the synthesis of neutral lipids and phospholipids, which may impact membrane integrity and permeability (Datar et al., 2005).
Future Directions
Camphorquinone has been shown to have potential antisenescence and cardioprotective properties. It could suppress oxidative-stress-induced senescence through AMPK/SIRT1 and autophagy mechanisms . This suggests that Camphorquinone could have potential applications in the treatment of aging and aging-related diseases.
properties
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXSTWCDUXYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049394 | |
Record name | (+/-)-Camphorquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Camphoroquinone | |
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Product Name |
Camphorquinone | |
CAS RN |
10373-78-1, 465-29-2 | |
Record name | Camphorquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10373-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camphorquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Camphorquinone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+/-)-Camphorquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bornane-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Dl-bornane-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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